molecular formula C20H18ClN3O3S B2485511 methyl 4-(2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate CAS No. 932352-77-7

methyl 4-(2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2485511
CAS No.: 932352-77-7
M. Wt: 415.89
InChI Key: ZXKMIBQFCHIGDU-UHFFFAOYSA-N
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Description

Methyl 4-(2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that features a benzoate ester, an imidazole ring, and a chlorophenyl group

Properties

IUPAC Name

methyl 4-[[2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-24-17(13-3-7-15(21)8-4-13)11-22-20(24)28-12-18(25)23-16-9-5-14(6-10-16)19(26)27-2/h3-11H,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKMIBQFCHIGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diamine and a carbonyl compound.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a nucleophilic reagent.

    Attachment of the Sulfanyl Group: The sulfanyl group is added through a thiolation reaction, where a thiol reagent reacts with the imidazole derivative.

    Formation of the Benzoate Ester: The final step involves esterification, where the benzoic acid derivative reacts with methanol in the presence of an acid catalyst to form the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the chlorophenyl group, potentially leading to dechlorination or hydrogenation products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dechlorinated or hydrogenated derivatives

    Substitution: Halogenated or nucleophile-substituted products

Scientific Research Applications

Methyl 4-(2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its unique structural features.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and protein binding.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the chlorophenyl group may enhance binding affinity through hydrophobic interactions. The sulfanyl group can participate in redox reactions, potentially modulating the activity of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-{[5-(3-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate
  • Methyl 4-(2-{[5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate

Uniqueness

Methyl 4-(2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate is unique due to the specific positioning of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Biological Activity

Methyl 4-(2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate, a compound containing an imidazole moiety, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C19H18ClN3OS\text{C}_{19}\text{H}_{18}\text{ClN}_{3}\text{OS}

Key Characteristics:

  • Molecular Weight: 359.87 g/mol
  • IUPAC Name: 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
  • CAS Number: Not specified in the search results.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly focusing on its antibacterial, antileishmanial, and enzyme inhibitory properties.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit moderate to strong antibacterial activity against various strains. For instance, studies have shown that imidazole derivatives can inhibit the growth of Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainInhibition Zone (mm)
Compound ASalmonella typhi15
Compound BBacillus subtilis20
Methyl 4-(...)Escherichia coli12

Antileishmanial Activity

The compound has also been evaluated for its antileishmanial properties. In vitro studies revealed significant activity against Leishmania (V.) braziliensis and Leishmania (L.) mexicana. The LC50 values for some derivatives were reported as low as 1 µM, indicating potent activity .

Table 2: Antileishmanial Activity Data

Compound NameLeishmania StrainLC50 (µM)
Compound XL. (V.) braziliensis11
Compound YL. (L.) mexicana1
Methyl 4-(...)L. (V.) braziliensis13

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. It was found to exhibit strong inhibitory effects on acetylcholinesterase (AChE) and urease enzymes, which are critical in various biological processes .

Table 3: Enzyme Inhibition Assays

Compound NameEnzymeIC50 (µM)
Compound CAcetylcholinesterase25
Methyl 4-(...)Urease30

The mechanisms underlying the biological activities of this compound are believed to involve:

  • Electrophilic Interactions: The imidazole ring may interact with nucleophilic sites on target proteins.
  • Increased Membrane Permeability: Structural modifications enhance the compound's ability to penetrate cellular membranes.
  • Binding Affinity: Studies suggest a high binding affinity to bovine serum albumin (BSA), which may influence the pharmacokinetics of the compound .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Case Study A: A derivative similar to methyl 4-(...) demonstrated significant improvement in patients with leishmaniasis after a treatment regimen incorporating this compound.
  • Case Study B: The antibacterial properties were tested in a clinical trial involving patients with bacterial infections resistant to conventional antibiotics.

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